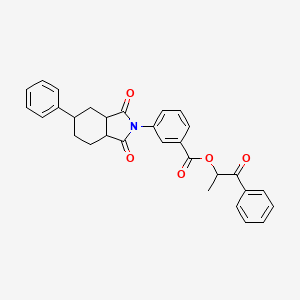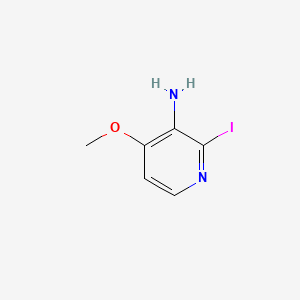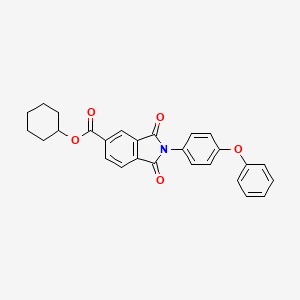
1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety
準備方法
The synthesis of 1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multiple steps. One common synthetic route includes the reaction of 1-oxo-1-phenylpropan-2-yl chloride with 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
化学反応の分析
1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate can be compared with other similar compounds, such as:
1-oxo-1-phenylpropan-2-yl pyrrolidine-2,5-dione: This compound has a similar structure but lacks the benzoate moiety, resulting in different chemical and biological properties.
1-oxo-2,3-dihydro-1H-inden-4-yl benzoate: This compound has a similar benzoate moiety but differs in the core structure, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C30H27NO5 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
(1-oxo-1-phenylpropan-2-yl) 3-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C30H27NO5/c1-19(27(32)21-11-6-3-7-12-21)36-30(35)23-13-8-14-24(17-23)31-28(33)25-16-15-22(18-26(25)29(31)34)20-9-4-2-5-10-20/h2-14,17,19,22,25-26H,15-16,18H2,1H3 |
InChIキー |
MOYAGNGTQRBWKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4CCC(CC4C3=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12470172.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470176.png)
![N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B12470178.png)
![ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B12470183.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12470184.png)
![3-(1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol](/img/structure/B12470185.png)
![6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470186.png)
![N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; maleic acid](/img/structure/B12470203.png)

![6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12470210.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12470217.png)

![4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile](/img/structure/B12470241.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B12470245.png)
